4-Hexyloxyphenylboronic acid

Übersicht

Beschreibung

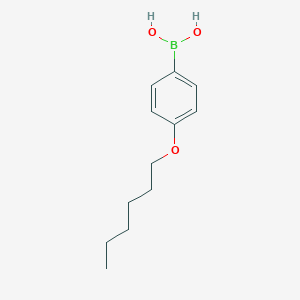

4-Hexyloxyphenylboronic acid is an organic compound with the molecular formula C12H19BO3. It is a boronic acid derivative characterized by the presence of a hexyloxy group attached to a phenyl ring, which is further bonded to a boronic acid functional group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Hexyloxyphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromoanisole with n-hexyl bromide in the presence of a base such as potassium carbonate to form 4-hexyloxybromobenzene. This intermediate is then subjected to a lithiation reaction using n-butyllithium, followed by treatment with trimethyl borate and subsequent hydrolysis to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions and efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hexyloxyphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Reduction: Under certain conditions, the boronic acid group can be reduced to form boranes or other reduced species.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Suzuki-Miyaura Cross-Coupling: Aryl or vinyl compounds with new functional groups.

Oxidation: Phenols or other oxygen-containing derivatives.

Reduction: Boranes or other reduced species.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Characteristics

Chemical Identifiers:

- CAS Number: 121219-08-7

- Molecular Formula: C12H19BO3

- Molecular Weight: 222.091 g/mol

- IUPAC Name: (4-hexoxyphenyl)boronic acid

- SMILES: B(C1=CC=C(C=C1)OCCCCCC)(O)O

These properties make 4-hexyloxyphenylboronic acid particularly useful in various chemical reactions, especially those involving the formation of carbon-boron bonds.

Organic Synthesis

This compound is widely used in organic synthesis, particularly in Suzuki coupling reactions. This reaction is essential for forming biaryl compounds, which are crucial in pharmaceuticals and agrochemicals.

Case Study:

A study demonstrated the effectiveness of this compound in synthesizing complex organic molecules through Suzuki-Miyaura cross-coupling reactions. The compound was found to be an efficient reagent for producing functionalized biphenyls, which serve as intermediates in drug development .

Sensor Development

The compound has been employed in the development of sensors due to its ability to form stable complexes with certain ions and biomolecules. Its selectivity allows for the detection of specific analytes.

Application Example:

Research has shown that this compound can be utilized in glucose sensors. The boronic acid moiety selectively binds to diols, making it suitable for glucose detection. A sensor prototype demonstrated a linear response to glucose concentrations, indicating its potential for use in diabetic monitoring devices .

Biomedical Applications

In the biomedical field, this compound has been explored for drug delivery systems and targeted therapies. Its ability to interact with biological molecules enhances its utility in therapeutic applications.

Case Study:

In a recent study, researchers investigated the use of boronic acids, including this compound, as drug carriers for targeted cancer therapy. The study highlighted how these compounds could be modified to improve solubility and stability, leading to enhanced therapeutic efficacy against cancer cells .

Material Science

The compound is also significant in materials science, particularly in creating polymeric materials with specific properties. Its incorporation into polymer matrices can enhance material performance.

Application Example:

A research project focused on synthesizing polymer composites using this compound as a cross-linking agent. The resulting materials exhibited improved mechanical properties and thermal stability compared to conventional polymers .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 4-hexyloxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boronic acid and the halide substrate. This complex undergoes transmetalation, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, facilitating the transfer of the aryl or vinyl group to the palladium center.

Vergleich Mit ähnlichen Verbindungen

4-Hexyloxyphenylboronic acid can be compared with other boronic acids, such as:

4-Methoxyphenylboronic Acid: Similar structure but with a methoxy group instead of a hexyloxy group. It is less hydrophobic and has different solubility properties.

4-Ethoxyphenylboronic Acid: Contains an ethoxy group, making it less bulky than the hexyloxy derivative.

4-Butoxyphenylboronic Acid: Features a butoxy group, providing a balance between hydrophobicity and steric hindrance.

Uniqueness: The hexyloxy group in this compound imparts unique hydrophobic properties and steric effects, making it particularly useful in specific synthetic applications where these characteristics are advantageous .

Biologische Aktivität

4-Hexyloxyphenylboronic acid (C₁₂H₁₉BO₃) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a phenyl group with a hexyloxy substituent and a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

Chemical Structure and Properties

The molecular structure of this compound is pivotal to its biological activity. The presence of the boron atom allows the compound to interact with biological molecules, particularly through the formation of boronate esters with sugars, which can influence various biochemical pathways.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₉BO₃ |

| Molecular Weight | 218.09 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not well-documented |

The biological activity of this compound primarily stems from its ability to inhibit enzymes involved in bacterial resistance mechanisms. Studies have shown that phenylboronic acids can act as inhibitors of serine β-lactamases (SBLs), which are enzymes produced by certain bacteria to confer resistance against β-lactam antibiotics.

Inhibition of β-Lactamases

- Synergistic Activity : Research indicates that this compound derivatives exhibit synergistic effects when combined with β-lactam antibiotics such as meropenem and ceftazidime against resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa. The fractional inhibitory concentration index (FICI) values were significantly lower than the cut-off value of 0.5, indicating strong synergy in overcoming bacterial resistance mechanisms .

- Molecular Docking Studies : Molecular docking studies have elucidated the binding interactions between this compound and target enzymes, providing insights into how structural modifications can enhance inhibitory potency against specific SBLs .

Case Studies

Several case studies highlight the clinical implications and potential therapeutic applications of this compound:

- Case Study 1 : A study involving clinical strains demonstrated that phenylboronic acid derivatives, including this compound, restored susceptibility to meropenem in KPC-2 overexpressing strains. This finding underscores the potential of these compounds in treating infections caused by resistant bacteria .

- Case Study 2 : In vitro assays showed that treatment with this compound significantly reduced bacterial load in infected models, suggesting its utility as an adjunct therapy in antibiotic regimens .

Research Findings

Recent research has focused on optimizing the chemical structure of phenylboronic acids to enhance their biological activity.

- Antibacterial Properties : Compounds similar to this compound have been investigated for their antibacterial properties, showing promising results against Gram-negative bacteria due to their ability to inhibit β-lactamase enzymes.

- Potential Anticancer Activity : Emerging studies suggest that boron-containing compounds may exhibit anticancer properties by targeting specific cellular pathways involved in tumor growth and proliferation. While specific data on this compound's anticancer activity is limited, its structural analogs have shown efficacy in preclinical models.

Eigenschaften

IUPAC Name |

(4-hexoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BO3/c1-2-3-4-5-10-16-12-8-6-11(7-9-12)13(14)15/h6-9,14-15H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYNVLFGOOWUKQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394979 | |

| Record name | 4-Hexyloxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121219-08-7 | |

| Record name | B-[4-(Hexyloxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121219-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hexyloxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hexyloxyphenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-Hexyloxyphenylboronic acid used in the synthesis of near-infrared electrochromic anthraquinone imides?

A: this compound is a key reagent in the synthesis of a novel near-infrared electrochromic anthraquinone imide derivative (1b) described in the research. [] The study outlines a synthetic route where a precursor molecule, 6-bromoanthraquinone imide (2b), undergoes a reaction with this compound. While the specific reaction type is not explicitly mentioned, it likely involves a palladium-catalyzed Suzuki coupling reaction. This reaction forms a carbon-carbon bond between the anthraquinone imide core and the phenyl group of this compound, resulting in the desired electrochromic imide derivative (1b). [] This modification with this compound likely contributes to the desired near-infrared absorption properties of the final compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.